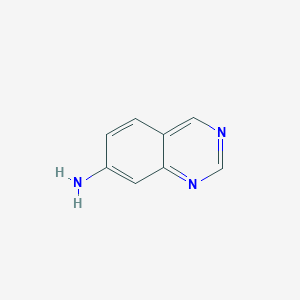

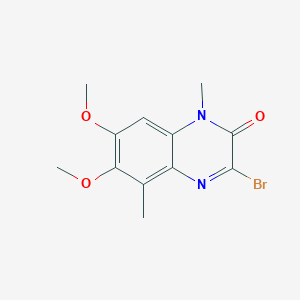

Quinazolin-7-amine

Descripción general

Descripción

- Anti-cancer : Quinazolin-7-amine derivatives have demonstrated potential as anti-cancer agents .

- Anti-inflammatory : Some quinazoline compounds exhibit anti-inflammatory effects .

- Anti-bacterial : Certain quinazolin-7-amine derivatives possess antibacterial properties .

- Analgesic : Quinazoline derivatives have been explored for their analgesic effects .

- Anti-viral , anti-cytotoxin , anti-spasm , and other activities .

Synthesis Analysis

-

Aza-reaction

- The Aza-Diels-Alder reaction and Imino-Diels-Alder reaction have been powerful tools for synthesizing quinazoline derivatives .

- In the Povarov imino-Diels-Alder reaction, aniline and ethyl glyoxalate serve as substrates, leading to the formation of α-iminoesters, which contribute to the quinazoline scaffold .

Microwave-assisted reaction , Metal-catalyzed reaction , Ultrasound-promoted reaction , and Phase-transfer catalysis have also been employed in quinazoline synthesis . Supplementary methods such as Oxidative cyclization , Reagent refluxing , and One-pot synthesis have been used in specific research contexts .

Aplicaciones Científicas De Investigación

Organic Synthesis

Quinazolines are an important class of heterocyclic compounds that have proven their significance, especially in the field of organic synthesis . They have wide range of biological and pharmacological properties . Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .

Medicinal Chemistry

Quinazolines have attracted much attention from synthetic and medicinal chemists due to their ubiquity among various natural products, pharmaceuticals, functional organic materials, and agrochemicals . They are the core structures in various clinical drugs .

Anticancer Applications

Quinazolines are found in several drugs used for the treatment of various diseases, including cancer . For example, drugs like gefitinib, erlotinib, canertinib, vandetanib, afatinib, and dacomitinib, which are used for the treatment of various cancers, contain quinazoline derivatives .

Antibacterial Applications

Quinazolines and quinazolinones have shown significant antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolines have shown promise in this area .

Antifungal Applications

Quinazolines have also shown antifungal properties . This makes them a valuable resource in the development of new antifungal agents .

Anti-Inflammatory Applications

Quinazolines have shown anti-inflammatory properties . This makes them a potential candidate for the development of new anti-inflammatory drugs .

Anticonvulsant Applications

Quinazolines have shown anticonvulsant properties . This makes them a potential candidate for the development of new anticonvulsant drugs .

Antipsychotic Applications

Quinazolines have shown antipsychotic properties . This makes them a potential candidate for the development of new antipsychotic drugs .

Mecanismo De Acción

Target of Action

Quinazolin-7-amine, like other quinazoline derivatives, has been found to exhibit a broad spectrum of biological activities . The primary targets of Quinazolin-7-amine are often associated with antimicrobial and anti-biofilm effects . For instance, it has been reported that certain quinazolinone derivatives inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .

Mode of Action

Quinazolin-7-amine interacts with its targets to bring about changes in the biological system. For example, compounds 19 and 20, which are quinazolin-4-ones, have been found to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs) . These compounds decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtail the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .

Biochemical Pathways

The biochemical pathways affected by Quinazolin-7-amine are primarily related to the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . At sub-MICs, Pseudomonas cells’ twitching motility was impeded by quinazolin-4-ones, a trait which augments the cells’ pathogenicity and invasion potential .

Pharmacokinetics

The bioavailability of quinazoline derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of Quinazolin-7-amine’s action is the inhibition of biofilm formation and the suppression of virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria . The compounds also demonstrate a broad spectrum of antimicrobial activity .

Action Environment

The action, efficacy, and stability of Quinazolin-7-amine can be influenced by various environmental factors. For instance, the concentration of the compound can affect its ability to inhibit biofilm formation . .

Propiedades

IUPAC Name |

quinazolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFKTGKPNDZSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586570 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101421-73-2 | |

| Record name | Quinazolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

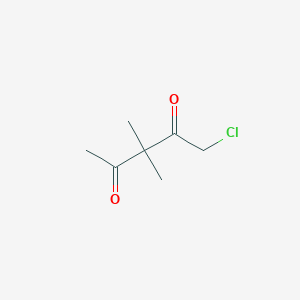

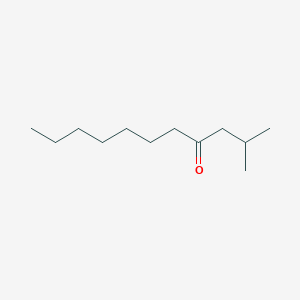

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do quinazolin-7-amine derivatives interact with CDKs and what are the downstream effects?

A1: Quinazolin-7-amine derivatives act as ATP-competitive inhibitors of CDKs [, ]. These kinases play a crucial role in cell cycle progression and transcriptional regulation. By binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of downstream substrates, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Specifically, research has shown that inhibiting CDKs 1, 2, 4, 8, and 9 with a quinazolin-7-amine derivative triggered apoptosis by activating PARP and caspase 3 [].

Q2: What is the relationship between the structure of quinazolin-7-amine derivatives and their activity against CDKs?

A2: Research on quinazolin-7-amine derivatives has demonstrated a strong structure-activity relationship (SAR) [, ]. Modifications to the core quinazoline scaffold, particularly at the 2- and 4-positions, significantly influence the compound's potency and selectivity against specific CDKs. For instance, the introduction of bulky substituents at the 2-position and modifications to the substituents on the 7-amino group have been shown to improve both potency and selectivity against certain CDK isoforms []. This highlights the importance of rational drug design and chemical modification in optimizing the therapeutic potential of this class of compounds.

Q3: What in vitro and in vivo studies have been conducted on quinazolin-7-amine derivatives as CDK inhibitors?

A3: Researchers have evaluated the efficacy of quinazolin-7-amine derivatives in both in vitro and in vivo settings. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including those derived from hematological malignancies [, ]. Notably, compound 37d, a specific quinazolin-7-amine derivative, demonstrated potent antitumor activity in multiple hematological malignancy mice xenograft models without significant toxicity []. This preclinical data supports further investigation of quinazolin-7-amine derivatives as potential therapeutics for hematological malignancies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

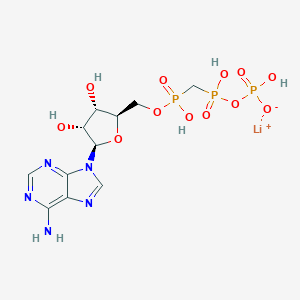

![[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11140.png)

![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)